molecular formula C9H12N2O2S2 B2434347 ethyl N-(thiophen-2-ylmethylcarbamothioyl)carbamate CAS No. 883022-74-0

ethyl N-(thiophen-2-ylmethylcarbamothioyl)carbamate

Cat. No.: B2434347
CAS No.: 883022-74-0
M. Wt: 244.33
InChI Key: LIWKLEGRUCGPJA-UHFFFAOYSA-N
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Description

Ethyl N-(thiophen-2-ylmethylcarbamothioyl)carbamate is a carbamate compound . Carbamates are ester compounds of carbamic acid . Ethyl carbamate, also known as urethane, is the ethyl ester of carbamic acid . It is a by-product of fermented foods and beverages .


Synthesis Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . Trithiocarbonate anions (CS 3 2-) can be generated in situ from CS 2 and KOH in dimethyl sulfoxide and used as a novel S 2-synthon for the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes .


Molecular Structure Analysis

The molecular structure of carbamates like this compound can be analyzed using X-ray crystallography . The asymmetric unit comprises two independent cations, two chloride anions, and crystal water .


Chemical Reactions Analysis

Ethyl carbamate is formed in the fermentation, distillation, and storage stage . It is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .


Physical and Chemical Properties Analysis

Carbamates are ester compounds of carbamic acid . Ethyl carbamate is a naturally occurring ester formed in fermented foodstuffs such as bread and in beverages such as wine .

Mechanism of Action

Carbamate insecticides are toxic to insects and mammals by virtue of their ability to inactivate the enzyme acetylcholinesterase . This review addresses the mechanism of inhibition of acetylcholinesterase by organophosphorus and carbamate esters, focusing on structural requirements necessary for anticholinesterase activity .

Safety and Hazards

Ethyl carbamate is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .

Future Directions

The control of ethyl carbamate in food and beverages is of great significance . Various preventing methods are developed and used in some cases at the industrial scale to lower ethyl carbamate levels in food . A small molecule library consisting of 45 compounds was synthesized based on the bacterial metabolite ethyl N-(2-phenethyl) carbamate . Screening of the compounds revealed a potent analogue capable of inhibiting several strains of Methicillin Resistant S. aureus biofilms with low to moderate micromolar IC50 values .

Properties

IUPAC Name

ethyl N-(thiophen-2-ylmethylcarbamothioyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S2/c1-2-13-9(12)11-8(14)10-6-7-4-3-5-15-7/h3-5H,2,6H2,1H3,(H2,10,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWKLEGRUCGPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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